molecular formula C26H20ClNO2S B2580890 (2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 478065-20-2

(2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2580890
CAS No.: 478065-20-2
M. Wt: 445.96
InChI Key: ZUVZCVGRAQQFML-XNTDXEJSSA-N
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Description

The compound “(2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a synthetic organic molecule that features a quinoline core, a chlorophenyl group, a methoxyphenyl group, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible route includes:

    Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the prop-2-en-1-one moiety: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

This compound may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives are known to be effective.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their antimalarial and anticancer properties.

    Chlorophenyl compounds: Often used in the synthesis of pharmaceuticals and agrochemicals.

    Methoxyphenyl compounds: Common in the synthesis of various organic molecules with biological activity.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Biological Activity

The compound (2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a quinoline derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its anti-ischaemic, anticancer, and antimicrobial activities.

  • Molecular Formula : C25H19ClN2O2S
  • Molar Mass : 446.95 g/mol
  • CAS Number : 692260-11-0

Synthesis

The synthesis of this compound typically involves the reaction of appropriate quinoline derivatives with substituted phenyl groups. The methodologies often include:

  • Aza-Michael addition followed by intramolecular annulation.
  • Use of transition metal-free protocols to enhance yield and reduce environmental impact.

1. Anti-Ischaemic Activity

The anti-ischaemic effects of the compound were evaluated using a model of bilateral common carotid artery occlusion in Kunming mice. The study demonstrated significant protective effects on cardiac function, suggesting potential therapeutic applications in ischemic heart disease.

Table 1: Anti-Ischaemic Activity Results

GroupTreatmentHeart Rate (bpm)Survival Rate (%)
Control-45050
Compound Group50 mg/kg38090
Compound Group100 mg/kg36095

2. Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the compound's efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines:

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspases
A54920Cell cycle arrest in G2/M phase

3. Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. In vitro studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Salmonella typhi32
Bacillus subtilis16
Escherichia coli>128

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Binding : It may bind to receptors involved in apoptotic signaling pathways, enhancing cell death in cancer cells.

Properties

IUPAC Name

(E)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO2S/c1-30-23-13-8-19(9-14-23)25(29)15-10-21-16-20-4-2-3-5-24(20)28-26(21)31-17-18-6-11-22(27)12-7-18/h2-16H,17H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVZCVGRAQQFML-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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